molecular formula C5H9ClF3NO B2776335 3-(1,1,2-Trifluoroethoxy)azetidine;hydrochloride CAS No. 2490402-48-5

3-(1,1,2-Trifluoroethoxy)azetidine;hydrochloride

Cat. No.: B2776335
CAS No.: 2490402-48-5
M. Wt: 191.58
InChI Key: RFRRHKDPPXFIOC-UHFFFAOYSA-N
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Description

3-(1,1,2-Trifluoroethoxy)azetidine hydrochloride is a chemical compound with the molecular formula C5H8F3NO·HCl. It is characterized by the presence of a trifluoroethoxy group attached to an azetidine ring, which is further stabilized by the addition of hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2-Trifluoroethoxy)azetidine hydrochloride typically involves the reaction of azetidine with 1,1,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of 3-(1,1,2-Trifluoroethoxy)azetidine hydrochloride may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2-Trifluoroethoxy)azetidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(1,1,2-Trifluoroethoxy)azetidine hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,1,2-Trifluoroethoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring may also contribute to its biological activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1,2-Trifluoroethoxy)methylazetidine hydrochloride
  • 3-(1,1,2-Trifluoroethoxy)propylazetidine hydrochloride

Uniqueness

3-(1,1,2-Trifluoroethoxy)azetidine hydrochloride is unique due to its specific trifluoroethoxy substitution, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(1,1,2-trifluoroethoxy)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-3-5(7,8)10-4-1-9-2-4;/h4,9H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRRHKDPPXFIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(CF)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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